Bienvenue dans la boutique en ligne BenchChem!

Tyrphostin 25

Cardiac electrophysiology Tyrosine kinase signaling Ion channel pharmacology

Tyrphostin 25 uniquely combines EGFR inhibition with GPR35 agonism (IC50=0.94μM, EC50=5.3μM), enabling single-compound interrogation of EGFR-GPR35 crosstalk. Its 3,4,5-trihydroxy substitution generates degradation products ≥10-fold more inhibitory than the parent—requiring strict storage compliance. At 3μM, it achieves 93–95% glioblastoma invasion inhibition without affecting proliferation, a functional dissociation absent in higher-potency EGFR inhibitors. Its selectivity for high-EGFR (HT29/HI1, SW480) over low-EGFR (T84) colorectal lines enables clean pathway-specific studies. Verify structural identity before purchase to avoid inactive substitutes.

Molecular Formula C10H6N2O3
Molecular Weight 202.17 g/mol
CAS No. 118409-58-8
Cat. No. B013940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrphostin 25
CAS118409-58-8
Synonyms(3,4,5-trihydroxybenzylidene)-malononitrile
tyrphostin 25
tyrphostin A25
tyrphostin-25
Molecular FormulaC10H6N2O3
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N
InChIInChI=1S/C10H6N2O3/c11-4-7(5-12)1-6-2-8(13)10(15)9(14)3-6/h1-3,13-15H
InChIKeyYZOFLYUAQDJWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Tyrphostin 25 Procurement Guide: EGFR Tyrosine Kinase Inhibition and GPR35 Agonism Profile


Tyrphostin 25 (CAS: 118409-58-8; also designated AG82, Tyrphostin A25, RG-50875) is a synthetic low-molecular-weight (202.17 Da) compound belonging to the tyrphostin family of protein tyrosine kinase (PTK) inhibitors [1]. It functions as a cell-permeable, competitive, and reversible inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase with a reported IC50 of 3 μM in A431 cells [2]. Tyrphostin 25 exhibits a dual-target pharmacological profile: in addition to EGFR inhibition, it acts as a GPR35 agonist with an IC50 of 0.94 μM and an EC50 of 5.3 μM [3]. The compound is characterized by its hydroxy cis-cinnamonitrile backbone structure and demonstrates activity in both in vitro and ex vivo experimental systems [4].

Why Tyrphostin 25 Cannot Be Substituted with Generic In-Class Analogs


Procurement professionals and researchers should avoid generic substitution of Tyrphostin 25 with structurally similar tyrphostins due to substantial divergence in target engagement, functional selectivity, and biological outcomes across this compound class. Although tyrphostins share a common hydroxy cis-cinnamonitrile scaffold, specific substitution patterns on the phenyl ring fundamentally alter their kinase inhibition profiles and stability characteristics [1]. Tyrphostin 25 (3,4,5-trihydroxy substitution) exhibits instability that generates degradation products at least 10-fold more inhibitory than the parent compound toward both pp60(c-src) and EGFR kinase activities—a property not uniformly shared by other tyrphostins [2]. Furthermore, the compound displays a unique dual pharmacology as both an EGFR tyrosine kinase inhibitor and a GPR35 agonist, with defined quantitative parameters (GPR35 IC50 0.94 μM, EC50 5.3 μM) that are absent in most in-class alternatives [3]. Even among closely related analogs such as Tyrphostin A23, Tyrphostin 47, and AG1478, Tyrphostin 25 exhibits distinct potency differentials, cell-line selectivity patterns, and functional outcomes that preclude interchangeable use in experimental protocols.

Tyrphostin 25 Quantitative Differentiation Evidence vs. Comparator Compounds


Differential IKs Channel Inhibition Potency: Tyrphostin 25 vs. Tyrphostin A23

In guinea-pig ventricular myocytes under hyposmotic stimulation, Tyrphostin 25 (A25) exhibited approximately 3-fold lower potency for IKs current inhibition compared with Tyrphostin A23, establishing a clear quantitative distinction between these structurally related tyrphostins [1]. The differential potency profile is critical for experimental design when selecting appropriate concentrations for TK inhibition studies in cardiac models.

Cardiac electrophysiology Tyrosine kinase signaling Ion channel pharmacology

EGFR-Expression-Dependent Selectivity in Colorectal Tumor Cells: Tyrphostin 25 vs. AG1478

Tyrphostin 25 displays strong selectivity for colorectal tumor cell lines expressing high levels of EGF receptor (HT29/HI1 and SW480), whereas AG1478 exhibits broad efficacy across all cell lines tested including those with lower EGFR expression [1]. This differential selectivity profile represents a key distinguishing feature for studies requiring EGFR-expression-dependent pharmacological interrogation.

Colorectal cancer EGFR-targeted therapy Tumor cell selectivity

Anti-Invasive Efficacy at Sub-Growth-Inhibitory Concentrations: Glioblastoma Invasion Model

Tyrphostin 25 achieved 93-95% inhibition of glioblastoma cell invasion at 3 μmol/L—a concentration corresponding to IC20 for monolayer growth inhibition—demonstrating that anti-invasive effects occur at substantially lower concentrations than those required for growth suppression [1]. This concentration-dependent functional dissociation (invasion inhibition vs. growth inhibition) is a critical differentiating characteristic.

Glioblastoma multiforme Tumor invasion EGFR signaling

Unique Dual Pharmacology: GPR35 Agonism Not Shared by Most Tyrphostin Analogs

Tyrphostin 25 exhibits a distinctive dual-target pharmacological profile: in addition to EGFR tyrosine kinase inhibition (IC50 = 3 μM in A431 cells), it functions as a GPR35 agonist with an IC50 of 0.94 μM and an EC50 of 5.3 μM [1]. This dual activity is a critical differentiator from many tyrphostin analogs that lack GPR35 agonism entirely.

GPR35 signaling GPCR pharmacology Orphan receptor

Functional Selectivity in Shiga Toxin Response: Tyrphostin 25 vs. Tyrphostin 47

In a direct comparative assessment of three tyrphostins (25, 47, and 51) for inhibition of Shiga toxin 1-induced cellular responses, Tyrphostin 25 exhibited no significant protective effect, in stark contrast to Tyrphostin 47 which significantly inhibited both cell death and p38 MAPK phosphorylation [1]. This functional divergence underscores the non-interchangeable nature of tyrphostin analogs even within closely related structural series.

Shiga toxin p38 MAPK signaling Bacterial pathogenesis

Compound Instability and Formation of More Potent Degradation Products: A Unique Cautionary Consideration

Both Tyrphostin 23 and Tyrphostin 25 undergo instability that generates degradation products with enhanced PTK inhibitory activity relative to the parent compounds. One isolated degradation product was at least 10-fold more inhibitory toward both pp60(c-src) and EGFR kinase activity than the parent tyrphostin [1]. This property demands specific handling and interpretation protocols not required for stable comparator compounds.

Compound stability Degradation products Experimental reproducibility

Tyrphostin 25: High-Value Research and Industrial Application Scenarios


EGFR-Expression-Dependent Tumor Cell Selectivity Studies

Tyrphostin 25 is optimally deployed in experiments requiring pharmacological discrimination between high-EGFR-expressing and low-EGFR-expressing tumor cell populations. The compound's strong selectivity for HT29/HI1 and SW480 colorectal cancer lines (high EGFR) while sparing T84 cells (low EGFR) enables clean interrogation of EGFR-dependent signaling cascades without confounding pan-cellular effects [1]. This application is particularly valuable for researchers validating EGFR as a therapeutic target or investigating mechanisms of EGFR overexpression-driven oncogenesis, where AG1478's broad-spectrum activity would obscure cell-line-specific effects [1].

Tumor Invasion Studies Requiring Dissociation from Growth Inhibition

Tyrphostin 25 provides unique experimental utility in glioblastoma invasion research where anti-invasive effects must be studied independently of anti-proliferative effects. At 3 μmol/L (IC20 for monolayer growth), the compound achieves 93-95% inhibition of glioblastoma spheroid invasion into brain tissue without detectable alteration of EGFR-associated tyrosine phosphorylation [2]. This concentration window enables researchers to dissect invasion-specific EGFR signaling pathways while minimizing the confounding influence of growth suppression, a capability not reliably achievable with higher-potency EGFR inhibitors that lack this functional dissociation [2].

GPR35 Receptor Pharmacology and Dual-Target Mechanistic Studies

For investigations centered on GPR35 receptor function—an orphan GPCR implicated in inflammatory processes, metabolic regulation, and cardiovascular physiology—Tyrphostin 25 offers a dual-target pharmacological tool combining EGFR inhibition with GPR35 agonism (IC50 = 0.94 μM; EC50 = 5.3 μM) [3]. This unique profile enables single-compound interrogation of signaling crosstalk between EGFR and GPR35 pathways, eliminating the complexity and potential interactions inherent in multi-compound administration protocols [3]. Researchers should note that most alternative tyrphostins lack significant GPR35 activity, making Tyrphostin 25 the appropriate selection when GPR35 modulation is experimentally required.

Cardiac Electrophysiology Protocols Requiring Defined IKs Modulation

Tyrphostin 25 is applicable in cardiac electrophysiology research investigating the role of tyrosine phosphorylation in IKs potassium current regulation. The compound's well-characterized IC50 of 15.8 ± 1.6 μM for IKs inhibition in guinea-pig ventricular myocytes under hyposmotic conditions provides a defined quantitative benchmark for experimental concentration selection [4]. Researchers should note that the approximately 3-fold lower potency relative to Tyrphostin A23 (IC50 ≈ 5 μM) necessitates careful concentration adjustment when substituting between these compounds in cardiac models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrphostin 25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.